

# Investigational new drug profile of Utreloxastat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Utreloxastat |           |
| Cat. No.:            | B10831238    | Get Quote |

An In-depth Technical Profile of Utreloxastat (PTC857)

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Utreloxastat** (also known as PTC857) is an investigational small molecule that acts as a potent, orally active, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). Developed by PTC Therapeutics, **utreloxastat** was primarily investigated for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. The proposed mechanism of action centered on the reduction of oxidative stress and inhibition of ferroptosis, key pathological processes implicated in ALS. Despite a favorable safety and pharmacokinetic profile demonstrated in Phase 1 studies, the Phase 2 CARDINALS trial in ALS patients did not meet its primary or secondary endpoints, leading to the discontinuation of its development for this indication. This document provides a comprehensive technical overview of **utreloxastat**, summarizing its pharmacology, mechanism of action, and clinical development.

# **Chemical and Physical Properties**

**Utreloxastat** is a small molecule with the following identifiers:

• IUPAC Name: 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione[1]

Other Names: PTC857, EPI 857[2]

CAS Number: 1213269-96-5[1]



Molecular Formula: C<sub>18</sub>H<sub>28</sub>O<sub>2</sub>[3]

Molar Mass: 276.420 g·mol<sup>-1</sup>[1]

## **Pharmacology and Mechanism of Action**

**Utreloxastat** is an inhibitor of 15-lipoxygenase (15-LO), an enzyme that plays a crucial role in the pathways of oxidative stress, inflammation, and protein aggregation.[4][5] Oxidative stress is a central component in the pathology of ALS and is believed to induce ferroptosis, a form of iron-dependent programmed cell death that contributes to the loss of motor neurons.[6]

The proposed mechanism of action for **utreloxastat** involves the following key steps:

- Inhibition of 15-Lipoxygenase: Utreloxastat directly inhibits the enzymatic activity of 15-LO.
   [7]
- Reduction of Oxidative Stress: By blocking 15-LO, utreloxastat is thought to mitigate the downstream effects of oxidative stress.[7][8]
- Inhibition of Ferroptosis: **Utreloxastat** inhibits ferroptosis by reducing the nonheme iron in 15-LO from its active Fe<sup>3+</sup> state to its inactive Fe<sup>2+</sup> state.[6][9] It also prevents the consumption of reduced glutathione, a key antioxidant.[8]
- Neuroprotection: The reduction in oxidative stress and prevention of ferroptosis are hypothesized to protect motor neurons from damage and death, thereby slowing disease progression in ALS.[7][10]

Preclinical studies suggested that **utreloxastat** is more potent at inhibiting ferroptosis than existing ALS treatments like edaravone and riluzole.[6][9]

### **Signaling Pathway of Utreloxastat**





Click to download full resolution via product page

Caption: Proposed mechanism of **Utreloxastat** in inhibiting ferroptosis.

### **Non-Clinical and Preclinical Data**

In preclinical studies, **utreloxastat** demonstrated oral bioavailability and was found to be well-distributed into brain tissues in mice, with a brain-to-plasma ratio of approximately 10-fold.[6][8] In vitro studies were conducted to assess the metabolism and drug-drug interaction potential of **utreloxastat**.[6] It was shown to be a weak inhibitor of CYP1A2 and 2B6.[8] In rats, orally administered radiolabeled **utreloxastat** was extensively metabolized, with the unchanged parent compound accounting for less than 5% of total radioactivity in plasma.[8] These favorable non-clinical data supported the progression of **utreloxastat** into human clinical trials.

### **Table 1: In Vitro Pharmacology of Utreloxastat**



| Target/Enzyme   | Activity       | IC50                        | Reference |
|-----------------|----------------|-----------------------------|-----------|
| 15-Lipoxygenase | Inhibitor      | Data not publicly available | [6][8]    |
| CYP1A2          | Weak Inhibitor | >5.3 µM                     | [8]       |
| CYP2B6          | Weak Inhibitor | >5.3 µM                     | [8]       |

## **Clinical Development**

**Utreloxastat** progressed to Phase 2 clinical trials for the treatment of ALS before its development was discontinued.

### **Phase 1 Clinical Trial**

A first-in-human, three-part, single-center, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of **utreloxastat** in 82 healthy volunteers.[6][11]

- Part 1 (Single Ascending Dose SAD): Evaluated single doses of utreloxastat from 100 mg to 1000 mg.[6][11]
- Part 2 (Multiple Ascending Dose MAD): Assessed multiple doses of 150 mg to 500 mg administered over 14 days.[6][11]
- Part 3 (Food Effect FE): Investigated the impact of low- and high-fat meals on the pharmacokinetics of a single 500 mg dose.[6][7]

The Phase 1 study, with results announced in December 2022, demonstrated that **utreloxastat** was safe and well-tolerated in healthy participants.[10] No significant safety signals were observed following single doses up to 1000 mg and multiple doses up to 500 mg once daily or 250 mg twice daily for 14 days.[6][11] All adverse events were mild and resolved by the end of the study.[7] The pharmacokinetic data from this trial supported a twice-daily dosing regimen with food for further clinical development.[6][11]



**Table 2: Pharmacokinetic Parameters of Utreloxastat in** 

**Healthy Volunteers (Phase 1)** 

| Parameter                                                      | Single Dose     | Multiple Dose                                            | Reference |
|----------------------------------------------------------------|-----------------|----------------------------------------------------------|-----------|
| Time to Maximum  Plasma Concentration  (T <sub>max</sub> )     | ~4 hours        | Not specified                                            | [6][11]   |
| Terminal Half-life (t1/2)                                      | 20 - 25.3 hours | ≥33 hours                                                | [6][11]   |
| Accumulation Ratio (Ra <sub>cc</sub> ) (AUC <sub>0-tau</sub> ) | Not Applicable  | ~1.5 (150 mg and 500<br>mg QD/BID), 2.32<br>(250 mg BID) | [6]       |

AUC: Area Under the Curve, QD: Once Daily, BID: Twice Daily

### **Phase 2 Clinical Trial (CARDINALS)**

The CARDINALS study (NCT05349721) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy, safety, and tolerability of **utreloxastat** in adult patients with ALS.[2][12]

- Objective: To evaluate the efficacy and safety of utreloxastat in ALS patients.[12][13]
- Patient Population: 307 adults aged 18-80 with a diagnosis of definite or probable ALS.[10]
   [12]
- Treatment Arms:
  - Utreloxastat: 250 mg oral solution twice daily.[2]
  - Placebo: Matching oral solution twice daily.[14]
- Duration: A 24-week treatment period, followed by an open-label extension where all
  participants could receive utreloxastat.[10][14]
- Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[10]



 Secondary Endpoints: Included changes in a biomarker of nerve damage, neurofilament light chain (NfL).[10]

### Workflow of the CARDINALS Phase 2 Trial



Click to download full resolution via product page

Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.

PTC Therapeutics announced that the CARDINALS trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score from baseline to 24 weeks for the **utreloxastat** group compared to placebo.[10] The trial also failed to meet its secondary endpoints, showing no significant reduction in neurofilament light chain (NfL) levels.[10][15] While the drug was found to be safe and well-tolerated, the lack of efficacy and biomarker signals led PTC Therapeutics to discontinue the development of **utreloxastat** for ALS.[10][15] [16]

### Conclusion

**Utreloxastat** is a well-characterized inhibitor of 15-lipoxygenase with a clear and compelling mechanism of action for neurodegenerative diseases characterized by oxidative stress and ferroptosis. It demonstrated a favorable safety and pharmacokinetic profile in early clinical development. However, the failure to demonstrate clinical efficacy in the Phase 2 CARDINALS trial for ALS has led to the cessation of its development for this indication. The data and insights gathered from the **utreloxastat** program may still hold value for future research into the role of 15-LO and ferroptosis in neurodegeneration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Utreloxastat Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Utreloxastat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. PTC Therapeutics Announces First Patient Dosed in Phase 1 Trial for PTC857 | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. PTC Therapeutics Announces First Patient Dosed in Phase 1 Trial for PTC857 | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mndassociation.org [mndassociation.org]
- 11. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Study to Assess the Effects of PTC857 Treatment in Participants with Amyotrophic Lateral Sclerosis ALS, Trial ID PTC857-CNS-001-ALS | PTC Therapeutics [clinicaltrials.ptcbio.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. utreloxastat (PTC857) / PTC Therap [delta.larvol.com]
- To cite this document: BenchChem. [Investigational new drug profile of Utreloxastat].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#investigational-new-drug-profile-of-utreloxastat]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com